- Metal-Free Direct Construction of Sulfonamides via Iodine-Mediated Coupling Reaction of Sodium Sulfinates and Amines at Room Temperature, Advanced Synthesis & Catalysis, 2015, 357(5), 987-992

Cas no 90-10-8 (N-Methyl-N-phenylbenzenesulfonamide)

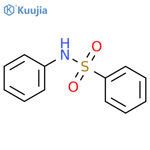

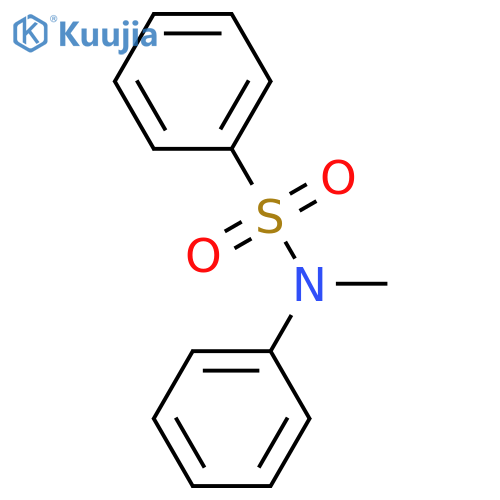

90-10-8 structure

Productnaam:N-Methyl-N-phenylbenzenesulfonamide

N-Methyl-N-phenylbenzenesulfonamide Chemische en fysische eigenschappen

Naam en identificatie

-

- N-Methyl-N-phenylbenzenesulfonamide

- BENZENESULFONAMIDE,N-METHYL-N-PHENYL-

- Benzenesulfonamide,N-methyl-N-phenyl

- Benzenesulfonanilide,N-methyl

- N-Methylbenzenesulfonanilide

- N-methyl-benzenesulfonylanilide

- N-Methylbenzenesulphanilide

- N-Methyl-benzolsulfonanilid

- N-methyl-N-phenylbenzenesulphonamide

- N-methylphenylsulphonanilide

- Benzenesulfonanilide,N-methyl- (6CI,7CI,8CI)

- NSC 77060

- N-Methyl-N-Phenyl Benzene Sulfonamide

- N-Methyl-N-phenylbenzenesulfonamide #

- SR-01000398121

- NSC77060

- AC-18197

- DTXSID20237977

- Benzenesulfonanilide, N-methyl-

- AKOS001391097

- NCIOpen2_004148

- 90-10-8

- MFCD00514036

- KRXAPUFKQQWAGK-UHFFFAOYSA-N

- Benzenesulfonamide, N-methyl-N-phenyl-

- SR-01000398121-1

- SCHEMBL812702

- n-methyl-n-phenyl-benzenesulfonamide

- NSC-77060

- Benzenesulfonanilide, N-methyl- (6CI, 7CI, 8CI)

- N-Methyl-N-phenylbenzenesulfonamide (ACI)

- DTXCID70160468

-

- MDL: MFCD00514036

- Inchi: 1S/C13H13NO2S/c1-14(12-8-4-2-5-9-12)17(15,16)13-10-6-3-7-11-13/h2-11H,1H3

- InChI-sleutel: KRXAPUFKQQWAGK-UHFFFAOYSA-N

- LACHT: O=S(N(C)C1C=CC=CC=1)(C1C=CC=CC=1)=O

Berekende eigenschappen

- Exacte massa: 247.06700

- Monoisotopische massa: 220.063663

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 0

- Aantal waterstofbondacceptatoren: 3

- Zware atoomtelling: 17

- Aantal draaibare bindingen: 3

- Complexiteit: 343

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 0

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- Topologisch pooloppervlak: 45.8

- XLogP3: 2.6

Experimentele eigenschappen

- Dichtheid: 1.254

- Kookpunt: 380.4°C at 760 mmHg

- Vlampunt: 183.8°C

- Brekindex: 1.615

- PSA: 45.76000

- LogboekP: 3.59250

- Dampfdruk: 0.0±0.9 mmHg at 25°C

N-Methyl-N-phenylbenzenesulfonamide Beveiligingsinformatie

- Signaalwoord:warning

- Gevaarverklaring: H303+H313+H333

- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313

- Veiligheidsinstructies: H303+H313+H333

- Opslagvoorwaarde:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

N-Methyl-N-phenylbenzenesulfonamide Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| Alichem | A019088890-10g |

N-Methyl-N-phenylbenzenesulfonamide |

90-10-8 | 95% | 10g |

$1181.88 | 2023-08-31 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N19120-250mg |

N-Methyl-N-phenylbenzenesulfonamide |

90-10-8 | 250mg |

¥1782.0 | 2021-09-08 | ||

| Alichem | A019088890-25g |

N-Methyl-N-phenylbenzenesulfonamide |

90-10-8 | 95% | 25g |

$1969.80 | 2023-08-31 | |

| Cooke Chemical | F156123-1g |

N-Methyl-N-phenylbenzenesulfonamide |

90-10-8 | 97 | 1g |

RMB 7358.40 | 2025-02-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1438838-5g |

N-methyl-N-phenylbenzenesulfonamide |

90-10-8 | 98% | 5g |

¥12610.00 | 2024-04-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1438838-25g |

N-methyl-N-phenylbenzenesulfonamide |

90-10-8 | 98% | 25g |

¥27195.00 | 2024-04-26 | |

| Cooke Chemical | F156123-250mg |

N-Methyl-N-phenylbenzenesulfonamide |

90-10-8 | 97 | 250mg |

RMB 2288.00 | 2025-02-21 | |

| TRC | M343625-50mg |

N-Methyl-N-Phenylbenzenesulfonamide |

90-10-8 | 50mg |

$ 50.00 | 2022-06-03 | ||

| TRC | M343625-500mg |

N-Methyl-N-Phenylbenzenesulfonamide |

90-10-8 | 500mg |

$ 275.00 | 2022-06-03 | ||

| TRC | M343625-100mg |

N-Methyl-N-Phenylbenzenesulfonamide |

90-10-8 | 100mg |

$ 70.00 | 2022-06-03 |

N-Methyl-N-phenylbenzenesulfonamide Productiemethode

Synthetic Routes 1

Reactievoorwaarden

1.1 Reagents: Iodine , Oxygen Solvents: 1,2-Dichloroethane ; 16 h, 25 °C

Referentie

Synthetic Routes 2

Synthetic Routes 3

Reactievoorwaarden

1.1 Reagents: Durene , Tripotassium phosphate Catalysts: Cuprous iodide

1.2 Reagents: N1,N2-Dimethyl-1,2-cyclohexanediamine Solvents: 1,4-Dioxane ; 240 min, 110 °C

1.2 Reagents: N1,N2-Dimethyl-1,2-cyclohexanediamine Solvents: 1,4-Dioxane ; 240 min, 110 °C

Referentie

- UFU (Ullmann-Finkelstein-Ullmann): a new multicomponent reaction, Tetrahedron Letters, 2006, 47(28), 4973-4978

Synthetic Routes 4

Reactievoorwaarden

1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, 25 °C

Referentie

- Towards Uniform Iodine Catalysis: Intramolecular C-H Amination of Arenes under Visible Light, Chemistry - A European Journal, 2016, 22(29), 9929-9932

Synthetic Routes 5

Reactievoorwaarden

1.1 Catalysts: Cadmium sulfide (nanoparticles) Solvents: Ethanol , Water ; 10 min, 25 - 28 °C

Referentie

- Nanosized CdS as a Reusable Photocatalyst: The Study of Different Reaction Pathways between Tertiary Amines and Aryl Sulfonyl Chlorides through Visible-Light-Induced N-Dealkylation and C-H Activation Processes, Journal of Organic Chemistry, 2021, 86(3), 2117-2134

Synthetic Routes 6

Reactievoorwaarden

1.1 Catalysts: Titania Solvents: Ethanol ; 1 h, rt

Referentie

- Black TiO2 nanoparticles with efficient photocatalytic activity under visible light at low temperature: regioselective C-N bond cleavage toward the synthesis of thioureas, sulfonamides, and propargylamines, Catalysis Science & Technology, 2020, 10(20), 6825-6839

Synthetic Routes 7

Synthetic Routes 8

Reactievoorwaarden

1.1 Reagents: Tripotassium phosphate Catalysts: N,N-Dimethylglycine , Cuprous iodide Solvents: Dimethylformamide ; 48 h, 100 °C; 100 °C → rt

Referentie

- Copper-catalyzed cross-coupling of sulfonamides with aryl iodides and bromides facilitated by amino acid ligands, Tetrahedron Letters, 2005, 46(43), 7295-7298

Synthetic Routes 9

Reactievoorwaarden

1.1 Reagents: Pyridine Solvents: Chloroform ; 0 °C; 30 min, 0 °C

1.2 0 °C; 2 - 4 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt

1.2 0 °C; 2 - 4 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt

Referentie

- Mechanistic insight into thermal 1,3- and 1,5-sulfonyl migrations of N-arenesulfonylphenothiazines and N-arenesulfonylphenoxazines, Monatshefte fuer Chemie, 2016, 147(9), 1637-1649

Synthetic Routes 10

Reactievoorwaarden

1.1 Reagents: Potassium carbonate Solvents: Acetone ; 1 h, reflux

Referentie

- Synthesis of a Series of 2-Aminodiarylsulfones by Bronsted Acid Mediated Regioselective Fries Type Rearrangement of N-Alkyl-N-arylbenzenesulfonamides, ChemistrySelect, 2018, 3(15), 4129-4132

Synthetic Routes 11

N-Methyl-N-phenylbenzenesulfonamide Raw materials

- N-Phenylbenzenesulfonamide

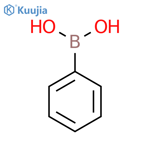

- Phenylboronic acid

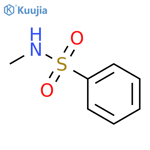

- N-methylbenzenesulfonamide

- Benzenesulfinic acid, sodium salt

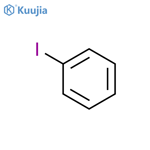

- Iodobenzene

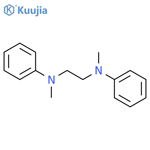

- 1,2-Ethanediamine, N,N'-dimethyl-N,N'-diphenyl-

N-Methyl-N-phenylbenzenesulfonamide Preparation Products

N-Methyl-N-phenylbenzenesulfonamide Gerelateerde literatuur

-

Xiao Yu,Wenjing Zhu,Hongyan Liu,Yi Liu,Hongshuang Li,Junfen Han,Guiyun Duan,Zhushuang Bai,Pengfei Zhang,Chengcai Xia Org. Biomol. Chem. 2022 20 5444

-

Collins Obuah,Apollinaire Munyaneza,Ilia A. Guzei,James Darkwa Dalton Trans. 2014 43 8940

-

Nethravathi Puttappa,Karthik Yamjala,Narenderan S. T.,Suresh Kumar Raman,Gowthamarajan Kuppusamy,Basuvan Babu,P. Ram Kumar RSC Adv. 2019 9 41794

-

Gasidit Panomsuwan,Nagahiro Saito,Takahiro Ishizaki RSC Adv. 2016 6 114553

-

Takahiro Muraoka,Hidetaka Honda,Kota Nabeya,Kazushi Kinbara Chem. Commun. 2020 56 7881

90-10-8 (N-Methyl-N-phenylbenzenesulfonamide) Gerelateerde producten

- 1445951-85-8(4-methyl-1H-1,2,3-triazole-5-carboxylic acid hydrochloride)

- 1522045-41-5(3-amino-1-(2,6-difluorophenyl)propan-1-one)

- 1187348-87-3(3-(2-Cyclopentylethyl)-4-methyl-1h-pyrazol-5-amine)

- 63785-38-6(butyl N-(3,4-dichlorophenyl)carbamate)

- 2104547-75-1(Ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2-oxoacetate)

- 2680734-31-8(6,6-difluoro-2-(2,2,2-trifluoroacetyl)-2-azaspiro4.6undecane-4-carboxylic acid)

- 941887-26-9(N'-{2-4-(dimethylamino)phenyl-2-(pyrrolidin-1-yl)ethyl}-N-(thiophen-2-yl)methylethanediamide)

- 1806576-25-9(2-(3,6-Bis(trifluoromethyl)pyridin-2-yl)-2-hydroxyacetic acid)

- 1864865-18-8(ethyl 2-(4-aminopyrimidin-5-yl)acetate)

- 1361849-70-8(2-(Aminomethyl)-3-methyl-5-(trifluoromethoxy)pyridine-6-acetic acid)

Aanbevolen leveranciers

Hubei Cuiyuan Biotechnology Co.,Ltd

Goudlid

CN Leverancier

Reagentie

Baoji Haoxiang Bio-technology Co.Ltd

Goudlid

CN Leverancier

Bulk

Taian Jiayue Biochemical Co., Ltd

Goudlid

CN Leverancier

Bulk

pengshengyue

Goudlid

CN Leverancier

Bulk

Suzhou Genelee Bio-Technology Co., Ltd.

Goudlid

CN Leverancier

Bulk